molecular formula C20H16N4O B2640485 N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-4-METHYLBENZAMIDE CAS No. 847387-53-5

N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-4-METHYLBENZAMIDE

Cat. No.: B2640485
CAS No.: 847387-53-5
M. Wt: 328.375
InChI Key: IRFHAKCWHQSKBT-UHFFFAOYSA-N
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Description

N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-4-METHYLBENZAMIDE is a compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their significant biological and therapeutic properties. The structure of this compound includes an imidazo[1,2-a]pyrimidine moiety linked to a phenyl ring, which is further connected to a 4-methylbenzamide group. This unique structure contributes to its diverse applications in medicinal chemistry and other scientific fields .

Chemical Reactions Analysis

N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-4-METHYLBENZAMIDE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and other oxidizing agents . For example, the compound can be synthesized via a Cu-catalyzed dehydrogenative reaction between an aldehyde and aminopyridine in the presence of iodine . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it is used as a pharmacophore for developing new therapeutic agents due to its biological activity . It has been studied for its anticancer properties, showing potential in inhibiting the growth of cancer cells . Additionally, it is used in the synthesis of other bioactive molecules and as a building block in drug development.

In biology, N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-4-METHYLBENZAMIDE is used in studies related to enzyme inhibition and signal transduction pathways . Its unique structure allows it to interact with various molecular targets, making it a valuable tool in biochemical research.

Mechanism of Action

The mechanism of action of N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-4-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in cell proliferation and survival . For example, it can inhibit the phosphatidylinositol-3-kinase (PI3K) signaling pathway, which plays a crucial role in regulating cell growth and differentiation . By targeting these pathways, the compound exerts its therapeutic effects, particularly in cancer treatment.

Comparison with Similar Compounds

N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-4-METHYLBENZAMIDE can be compared with other similar compounds such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These compounds share similar structural features and biological activities but differ in their specific functional groups and reactivity. For instance, N-(pyridin-2-yl)amides are formed via C–C bond cleavage promoted by iodine and TBHP, while 3-bromoimidazo[1,2-a]pyridines are obtained through one-pot tandem cyclization/bromination . The unique structure of this compound, with its imidazo[1,2-a]pyrimidine core and 4-methylbenzamide group, distinguishes it from these similar compounds and contributes to its specific applications and properties.

Properties

IUPAC Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O/c1-14-6-8-15(9-7-14)19(25)22-17-5-2-4-16(12-17)18-13-24-11-3-10-21-20(24)23-18/h2-13H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFHAKCWHQSKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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